

A Technical Guide to Menin-MLL Inhibitor Target Engagement Assays

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Compound of Interest					
Compound Name:	Menin-MLL inhibitor 3				
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Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2][3][4] The MLL fusion proteins, resulting from chromosomal translocations, require direct interaction with Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][2] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.

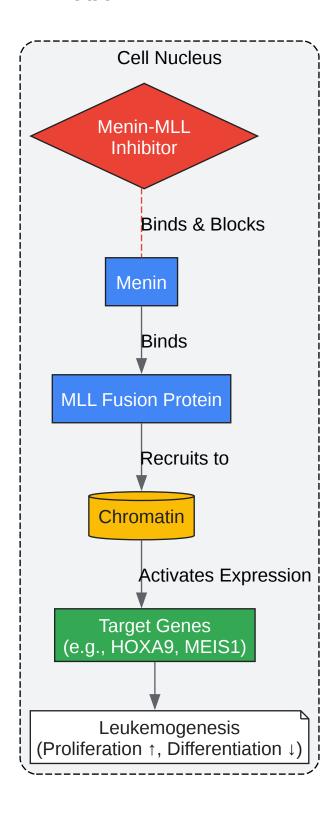
The development of small molecule inhibitors that disrupt this interaction is a promising strategy for treating these aggressive leukemias.[1][5][6] A crucial step in the drug discovery process is to confirm that a candidate molecule physically binds to its intended target within the complex cellular environment and elicits a biological response. This process, known as target engagement, is verified using a suite of specialized biophysical and cellular assays. This guide provides an in-depth overview of the core assays used to measure and quantify the engagement of inhibitors with the Menin-MLL target, complete with experimental protocols and comparative data.

The Menin-MLL Signaling Pathway

In MLL-rearranged leukemias, the N-terminus of MLL, which is retained in all fusion proteins, binds to a pocket on the Menin protein.[1][5] This interaction is essential for tethering the MLL fusion complex to chromatin, leading to histone modifications (e.g., H3K4 trimethylation) and



the subsequent upregulation of genes like HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking differentiation.[1][2][3] Menin-MLL inhibitors function by competitively binding to Menin, preventing its association with the MLL fusion protein, thereby reversing these oncogenic effects.[1][5]





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Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Biochemical Assays for Primary Screening

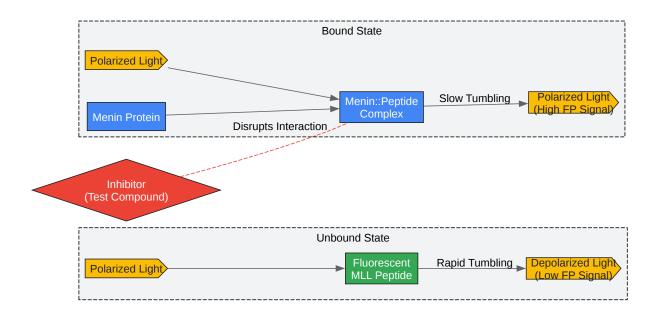
Biochemical assays are fundamental for initial high-throughput screening (HTS) to identify compounds that disrupt the Menin-MLL interaction in a purified, cell-free system.

Fluorescence Polarization (FP) Assay

The FP assay is a widely used method for screening Menin-MLL inhibitors.[7][8]

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled MLL-derived peptide. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. Upon binding to the much larger Menin protein, its tumbling slows significantly, resulting in the emission of highly polarized light. An effective inhibitor will compete with the peptide for binding to Menin, releasing the peptide and causing a decrease in the FP signal.[7][9]





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Caption: Principle of the Fluorescence Polarization (FP) assay.

Experimental Protocol:

- Reagent Preparation:
 - Prepare a buffer solution (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).[10]
 - Reconstitute purified, recombinant full-length Menin protein to a working concentration (e.g., 2 nM).[10]
 - Reconstitute a fluorescently labeled MLL peptide (e.g., FITC- or Texas Red-labeled MBM1 peptide) to a working concentration (e.g., 50 nM).[8][10]



- Prepare serial dilutions of test compounds in DMSO, followed by dilution in the assay buffer.
- Assay Execution (384-well plate format):
 - Add the Menin protein and fluorescent MLL peptide mixture to each well.
 - Add the test compounds (e.g., at a final concentration of 20 μM for primary screening) or DMSO vehicle control.[8]
 - Incubate the plate in the dark at room temperature for 1 hour to reach binding equilibrium.

Data Acquisition:

- Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 495 nm and emission at 525 nm for FITC).[8]
- Calculate the FP signal (in milli-polarization units, mP) from the parallel and perpendicular fluorescence intensity values.

Data Analysis:

- Normalize the data to positive (no inhibitor) and negative (no Menin) controls.
- For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Cellular Assays for Target Engagement and Potency

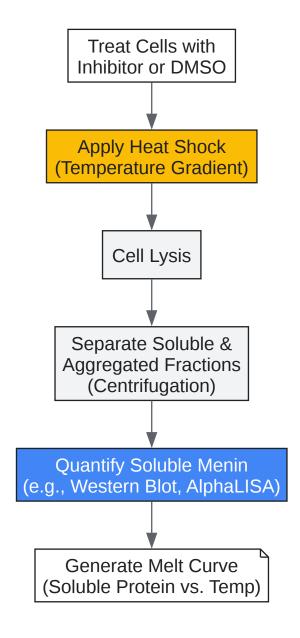
While biochemical assays are excellent for initial screening, cellular assays are essential to confirm that an inhibitor can cross the cell membrane, bind to its target in the native cellular milieu, and exert a biological effect.

Cellular Thermal Shift Assay (CETSA)



CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[11][12]

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated across a range of temperatures. Unbound Menin will denature and aggregate at lower temperatures, becoming insoluble. Menin stabilized by an inhibitor will remain soluble at higher temperatures. The amount of soluble Menin remaining at each temperature is then quantified, typically by Western blot or a high-throughput method like AlphaLISA.[11][13][14][15]



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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

- Cell Treatment:
 - Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) to the desired density.
 [11]
 - Treat cells with the test compound at various concentrations or with DMSO vehicle for a defined period (e.g., 1 hour).[11]
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the samples for a short duration (e.g., 3 minutes) across a temperature gradient (e.g., 37°C to 65°C) using a thermal cycler.[15]
 - Include an unheated (37°C) control.
- Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or with a lysis buffer.
 - Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.
- Detection and Analysis:
 - Collect the supernatant (soluble fraction).
 - Quantify the amount of soluble Menin protein using a detection method like Western blotting or a high-throughput immunoassay.
 - Plot the percentage of soluble Menin against the temperature to generate a "melt curve." A
 shift in the curve to the right indicates thermal stabilization and confirms target
 engagement.[11][13]

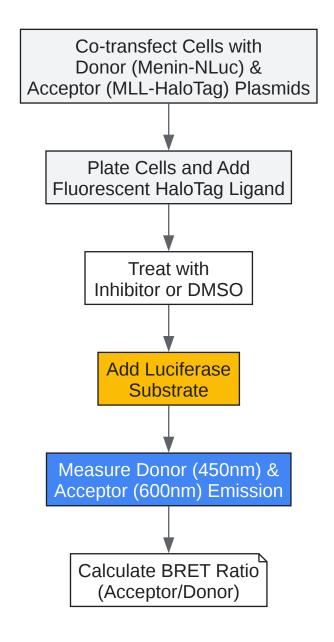


Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that allows for the real-time monitoring of protein-protein interactions in living cells.[16][17][18]

Principle: In a Menin-MLL BRET assay, one protein (e.g., Menin) is fused to a bioluminescent donor, such as NanoLuc® luciferase (NLuc), and the other protein (e.g., MLL) is fused to a fluorescent acceptor, like HaloTag® labeled with a fluorescent ligand.[19][20] When Menin and MLL interact, the donor and acceptor are brought into close proximity (<10 nm). Upon addition of a substrate, the luciferase emits light that excites the acceptor, which in turn emits light at a different wavelength. This energy transfer is the BRET signal. Inhibitors that disrupt the Menin-MLL interaction will decrease the BRET signal.[18][21]





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Caption: Workflow for a NanoBRET™-based target engagement assay.

Experimental Protocol:

- Cell Preparation:
 - Co-transfect mammalian cells (e.g., HEK293) with expression vectors for the Menin-donor fusion and the MLL-acceptor fusion.[20]
 - Culture the transfected cells for 24-48 hours to allow for protein expression.



- Assay Execution (384-well plate format):
 - Harvest and plate the cells in white, opaque microplates.[20]
 - If using a HaloTag acceptor, add the fluorescent HaloTag ligand and incubate to allow labeling.
 - Add serial dilutions of the test compound or DMSO vehicle control to the wells.
 - Incubate to allow the compound to enter the cells and affect the protein-protein interaction.
- Data Acquisition:
 - Add the luciferase substrate (e.g., furimazine for NanoLuc®).
 - Immediately measure the luminescence signals at two distinct wavelengths corresponding to the donor and acceptor emission peaks (e.g., 450nm and 600nm) using a BRETcompatible plate reader.[22]
- Data Analysis:
 - Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
 - Plot the BRET ratio against the compound concentration and fit the curve to determine the IC50 value, representing the potency of the inhibitor in living cells.

Downstream Functional Assays

Confirming direct target engagement should be followed by assays that measure the functional consequences of inhibiting the Menin-MLL interaction.

Gene Expression Analysis: Treatment of MLL-rearranged leukemia cells with effective
inhibitors leads to the downregulation of key target genes. This is typically measured by
quantitative real-time PCR (qRT-PCR) for genes like HOXA9 and MEIS1. A significant
reduction in their mRNA levels serves as a robust biomarker of the inhibitor's mechanism of
action.[1][4][8]



 Cell Viability and Differentiation Assays: Ultimately, a successful Menin-MLL inhibitor should selectively kill MLL-dependent leukemia cells and/or induce them to differentiate. Antiproliferative effects are measured using cell viability assays (e.g., MTT, CellTiter-Glo) to determine GI50 values.[8][23] Induction of differentiation can be assessed by flow cytometry for myeloid differentiation markers like CD11b.[24]

Quantitative Data Summary of Menin-MLL Inhibitors

The following table summarizes publicly available data for several well-characterized Menin-MLL inhibitors, showcasing their potency across different assays.



Inhibitor	Assay Type	Target/Cell Line	IC50 / K _i / Kd	Reference
MI-2	FP (Biochemical)	Menin-MLL	446 nM (IC50)	[23]
MI-3	FP (Biochemical)	Menin-MLL	648 nM (IC50)	[23]
MI-463	FP (Biochemical)	Menin-MLL	15.3 nM (IC50)	[23]
MI-503	FP (Biochemical)	Menin-MLL	14.7 nM (IC50)	[13][23]
MI-503	ITC (Biophysical)	Menin	9 nM (Kd)	[13]
VTP50469	Biochemical	Menin-MLL	104 pM (K _i)	[23]
VTP50469	Cell Viability	MOLM-13 (MLL- AF9)	Low nM range (IC50)	[5]
M-89	Biophysical	Menin	1.4 nM (Kd)	[11]
M-89	Cell Viability	MV-4-11 (MLL- AF4)	25 nM (IC50)	[3]
M-89	Cell Viability	MOLM-13 (MLL- AF9)	54 nM (IC50)	[3]
D0060-319	FP (Biochemical)	Menin-MLL	7.46 nM (IC50)	[25]
D0060-319	Cell Viability	MV4-11 (MLL- AF4)	4.0 nM (IC50)	[25]
D0060-319	Cell Viability	MOLM-13 (MLL- AF9)	1.7 nM (IC50)	[25]
BAY-155	TR-FRET	Menin-MLL	8 nM (IC50)	[10]
BAY-155	ITC (Biophysical)	Menin	75 nM (Kd)	[10]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are derived from its intended mechanism of action. For Menin-MLL inhibitors, a multi-assay approach is critical. It begins with high-throughput biochemical



screens like Fluorescence Polarization to identify initial hits, followed by crucial cellular assays such as CETSA and BRET to confirm direct binding in a physiological context. Finally, functional assays measuring downstream gene expression and selective anti-leukemic activity provide the definitive link between target engagement and the desired therapeutic outcome. The detailed methodologies and comparative data presented here serve as a technical resource for researchers dedicated to advancing this promising class of targeted cancer therapies.

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